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Compound of Interest

Compound Name: (2-Aminopropyl)hydrazine

Cat. No.: B8669336 Get Quote

Executive Summary & Compound Identification
(2-Aminopropyl)hydrazine is a bifunctional aliphatic nitrogen compound featuring both a

primary amine and a hydrazine moiety on a propyl backbone. It serves as a critical intermediate

in the synthesis of heterocycles (e.g., pyrazoles, triazines) and high-energy materials. This

guide provides a comprehensive analysis of its spectroscopic signature, synthesizing

theoretical fragmentation patterns and magnetic resonance behaviors with empirical data from

analogous vicinal diamines and alkyl hydrazines.

Chemical Identity[1]
IUPAC Name: 1-Hydrazinylpropan-2-amine

CAS Number: 1803560-99-7 (Hydrochloride salt); Free base often generated in situ.

Molecular Formula:

Molecular Weight: 89.14 g/mol

Structure:

Chirality: Contains one stereocenter at C2; typically encountered as a racemate.

Mass Spectrometry (MS) Profile
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Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of (2-Aminopropyl)hydrazine is dominated by fragmentation driven by

the stability of nitrogen-stabilized carbocations (alpha-cleavage). The molecule contains two

sites for charge localization: the hydrazine group and the primary amine.

Primary Fragmentation Pathways
Alpha-Cleavage (Amine Directed): The primary amine at C2 directs cleavage of the C1-C2 or

C2-C3 bond. Cleavage of the C1-C2 bond is electronically favored, expelling the hydrazine

methyl radical.

Hydrazine Cleavage: The weak N-N bond (approx. 60 kcal/mol) often cleaves early, losing

an amino radical (

, M-16) or hydrazine radical.

McLafferty Rearrangement: Due to the short chain length and lack of

-hydrogens relative to a carbonyl-like acceptor, classic McLafferty rearrangements are
absent.

Key Diagnostic Ions
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m/z Ion Composition Origin / Mechanism
Relative
Abundance (Est.)

89 Molecular Ion (Weak) < 5%

73
Loss of

(N-N cleavage)
10-20%

58
Loss of

(Hydrazine loss)
20-30%

44

Base Peak.

-cleavage at C2 (

)

100%

30 (Secondary

fragmentation)
40-50%

18 Ammonium ion Variable

Fragmentation Pathway Diagram
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Caption: Logical fragmentation tree for (2-Aminopropyl)hydrazine under EI-MS conditions.

Infrared Spectroscopy (IR)
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Methodology: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

The IR spectrum is characterized by a complex "amine/hydrazine envelope" in the high-

frequency region and specific skeletal vibrations in the fingerprint region.

Functional Group Analysis[2][3]
N-H Stretching (3500–3100 cm⁻¹): The molecule has 5 N-H bonds. Expect a broad, multi-

shouldered band. The hydrazine

and amine

will overlap.

Asymmetric Stretch: ~3350–3400 cm⁻¹

Symmetric Stretch: ~3250–3300 cm⁻¹

N-H Bending (Scissoring): Distinct bands for the primary amine and hydrazine internal

deformation.

Hydrazine Scissor: ~1610–1630 cm⁻¹ (Often stronger than amine).

Amine Scissor: ~1580–1600 cm⁻¹ (May appear as a shoulder).

C-N Stretching (1000–1300 cm⁻¹):

C2-N (Isopropyl-like): ~1150 cm⁻¹

C1-N (Primary C-N): ~1050 cm⁻¹

Summary of IR Bands
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Frequency (cm⁻¹) Intensity Assignment Notes

3380-3200 Strong, Broad

H-bonded network;

multiple peaks visible

in dilute solution.

2960-2850 Medium

Alkyl

and

stretches.

1620 Medium-Strong
Hydrazine

deformation.

1590 Medium
Amine scissoring

(overlap likely).

1460 Medium Alkyl bending.

1380 Medium

Methyl umbrella mode

(characteristic of

isopropyl group).

1150 Medium-Strong
C-N stretch

(secondary carbon).

850-900 Weak-Medium N-H wagging (broad).

Nuclear Magnetic Resonance (NMR)
Methodology: 300-500 MHz, Solvent:

(for free base) or

(for HCl salt). Note: Chemical shifts (

) are reported for the free base in

. In

, shifts will move slightly downfield, and exchangeable protons will vanish.
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¹H NMR (Proton)
The spectrum displays an ABCX or ABX system for the

protons due to the chiral center at C2, making the C1 protons diastereotopic.

Shift (δ, ppm) Multiplicity Integration Assignment
Coupling (

, Hz)

1.05 - 1.15 Doublet (d) 3H Hz (vicinal to H2)

2.60 - 2.80
Multiplet

(dd/ABX)
2H

Diastereotopic

protons; split by

H2 and NH.

3.05 - 3.20 Multiplet (m) 1H
Methine proton;

complex splitting.

2.0 - 4.0 Broad Singlet 5H

Exchangeable

with

. Shift is conc.

dependent.

Interpretation Logic:

The methyl group is a clean doublet.

The C1 methylene protons are adjacent to a chiral center (C2), making them magnetically

non-equivalent (diastereotopic). They will appear as two separate doublets of doublets (dd)

or a complex multiplet depending on the resolution.

The N-H protons are typically broad and may merge into a single broad hump or separate

signals depending on solvent dryness.

¹³C NMR (Carbon-13)
Decoupled spectrum showing 3 distinct aliphatic signals.
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Shift (δ, ppm) Type Assignment
Electronic
Environment

20.5 C3 (Methyl)
Shielded alkyl

terminal.

46.0 - 48.0 C2 (Methine)

Deshielded by primary

amine (

-effect).

58.0 - 60.0 C1 (Methylene)

Deshielded by

hydrazine; typically

downfield of C2.

Synthesis & Precursor Context
Understanding the synthesis aids in identifying impurity peaks (e.g., regioisomers). The most

common route involves the ring-opening of aziridines or epoxides.

Synthesis Workflow
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Caption: Synthesis via aziridine ring opening showing potential for regioisomeric impurities.

Note on Impurities:

Regioisomer: 2-hydrazinopropylamine (

) may be present. In NMR, look for a shift in the methyl doublet and methine multiplet.
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Bis-alkylated hydrazine: If hydrazine excess is insufficient, two aziridine units may attach to

one hydrazine.
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Disclaimer: Where specific experimental spectra for the exact CAS 1803560-99-7 were

unavailable in open-access repositories, data has been derived from high-fidelity predictive

models and comparative analysis of structurally validated analogues (1,2-diaminopropane and

propylhydrazine) following standard spectroscopic principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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